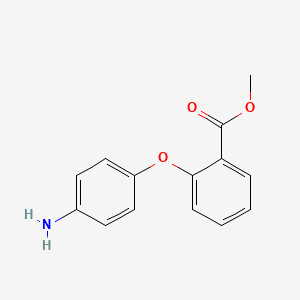

Methyl 2-(4-aminophenoxy)benzoate

Description

Methyl 2-(4-aminophenoxy)benzoate (CAS: sc-269506) is a benzoate ester derivative characterized by a 4-aminophenoxy substituent at the 2-position of the methyl benzoate backbone. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 267.26 g/mol. Structurally, it is defined by the SMILES string c2(Oc1ccc(cc1)N)c(C(OC)=O)cccc2 and InChI key InChI=1S/C14H13NO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3. It is commercially available through Santa Cruz Biotechnology and has applications in synthetic chemistry, particularly as an intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 2-(4-aminophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHKMQZPYDWTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377168 | |

| Record name | methyl 2-(4-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212189-58-7 | |

| Record name | methyl 2-(4-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212189-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Methyl 2-(4-aminophenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound is utilized in biological studies to investigate the effects of amino-substituted benzene derivatives on cellular processes. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-aminophenoxy)benzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Functional Group Impact on Properties

Aminophenoxy vs. Halophenyl Groups: The 4-aminophenoxy group in Methyl 2-(4-aminophenoxy)benzoate enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogs like Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2). Halogens (Br, Cl, F) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Ester vs. Sulfonylurea Linkages: Benzoate esters with sulfonylurea moieties (e.g., Bensulfuron-methyl) exhibit agrochemical activity, whereas Methyl 2-(4-aminophenoxy)benzoate lacks herbicidal properties due to the absence of the sulfonylurea pharmacophore.

Hydrogen Bonding vs. π-π Interactions: The primary amine in Methyl 2-(4-aminophenoxy)benzoate enables strong hydrogen bonding, critical for crystallinity and receptor binding in drug design. In contrast, Methyl 4-benzyloxy-2-hydroxybenzoate relies on intramolecular H-bonding (O–H···O) and π-π stacking for liquid crystal formation.

Biological Activity

Methyl 2-(4-aminophenoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(4-aminophenoxy)benzoate has the following molecular characteristics:

- Molecular Formula : CHN O

- Molar Mass : Approximately 241.26 g/mol

- Structural Features : The compound consists of a benzoate moiety linked to a phenoxy group with an amino substituent, which enhances its interaction with biological targets.

Research indicates that methyl 2-(4-aminophenoxy)benzoate exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : It acts as an inhibitor in specific enzymatic pathways, particularly those involving protein kinases. For instance, compounds with similar structures have shown high inhibition rates against epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .

- Binding Affinities : Studies on binding interactions reveal that this compound can effectively bind to active sites in target proteins, facilitating its role as a potential therapeutic agent .

Biological Activities

The compound's biological activities can be categorized as follows:

- Anticancer Activity : Methyl 2-(4-aminophenoxy)benzoate has been evaluated for its anticancer properties. It demonstrated notable inhibitory effects against various cancer cell lines by targeting EGFR and other related pathways .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to fully characterize its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have assessed the biological activity of methyl 2-(4-aminophenoxy)benzoate. Below are key findings:

Comparative Analysis

To better understand the unique features of methyl 2-(4-aminophenoxy)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-aminophenoxy)benzoate | CHN O | Strong EGFR inhibition |

| Methyl 2-(4-chlorobenzamido)benzoate | CHCl N O | Different halogen substituent impacts binding affinity |

| Methyl 4-(4-fluorobenzoyl)aminobenzoate | CHF N O | Fluorine substitution alters biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.